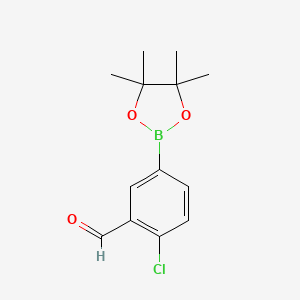

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Descripción

This compound (C₁₃H₁₅BClO₃; MW 265.52 g/mol) features a benzaldehyde core substituted with a chlorine atom at position 2 and a pinacol boronate ester at position 5. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the aldehyde group serves as a versatile functional handle for further derivatization. Its applications span organic synthesis, materials science, and pharmaceutical intermediates .

Propiedades

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDRVQQDFZQKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-chloro-5-bromobenzaldehyde using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.

Major Products Formed

Oxidation: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid.

Reduction: 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Arginase Inhibition

Recent studies have highlighted the role of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde as a potential arginase inhibitor. Arginase is an enzyme involved in the urea cycle and has been implicated in various diseases such as cancer and cardiovascular diseases. The compound has shown promising results in inhibiting human arginase isoforms with IC50 values indicating significant potency against these enzymes .

1.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with biological targets effectively. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, showing potential as therapeutic agents .

Organic Synthesis

2.1 Suzuki-Miyaura Coupling

One of the notable applications of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is in the Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound acts as a boronate ester that can be coupled with various electrophiles to create complex organic molecules .

Table 1: Summary of Key Reactions Involving 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Material Science

3.1 Polymer Chemistry

In polymer chemistry, the compound is utilized for the functionalization of polymers. Its ability to form stable linkages with polymer chains makes it useful in creating materials with specific properties such as enhanced thermal stability and mechanical strength .

3.2 Sensor Development

The unique properties of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde have led to its application in developing sensors for detecting various analytes. The incorporation of this compound into sensor designs can improve sensitivity and selectivity due to its chemical reactivity and stability under different conditions .

Case Studies

Case Study 1: Anticancer Compound Development

A research team synthesized a series of derivatives based on 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde and tested their efficacy against multiple cancer cell lines. The study demonstrated that certain modifications to the structure significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Environmental Sensors

Another study focused on developing an environmental sensor using the compound for detecting pollutants in water sources. The sensor exhibited high sensitivity and rapid response times when exposed to specific contaminants due to the unique interactions facilitated by the dioxaborolane moiety .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in substitution reactions. The dioxaborolane group can form stable boron-oxygen bonds, making it useful in cross-coupling reactions and other transformations.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

a. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C₁₃H₁₇BO₃; MW 248.08 g/mol)

- Structure : Boronate ester at position 4 (para to aldehyde).

- Reactivity : The para-substitution reduces steric hindrance, enhancing cross-coupling efficiency compared to meta-substituted analogs.

- Applications : Widely used in fluorescent probes and organic electronics due to its electronic symmetry .

b. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (C₁₂H₁₇BO₃S; MW 260.14 g/mol)

c. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C₁₄H₁₉BO₄; MW 278.11 g/mol)

Functional Group Variations

a. 5-Chloro-3-ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C₁₅H₂₁BClO₄; MW 313.59 g/mol)

b. 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (C₁₃H₁₇BO₄; MW 248.08 g/mol)

- Structure : Hydroxyl group at position 2.

- Stability : Prone to tautomerism and oxidation, limiting utility in long-term storage .

c. 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (C₁₃H₁₃BClFNO₂; MW 295.51 g/mol)

Comparative Data Table

†Yield from analogous synthesis in .

Actividad Biológica

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be represented as follows:

This compound features a chlorinated benzaldehyde core with a dioxaborolane moiety that may influence its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that compounds containing boron moieties exhibit significant anticancer activity. The dioxaborolane group in this compound may enhance its ability to interact with biological macromolecules. A study demonstrated that similar boron-containing compounds can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)benzaldehyde. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. It has shown promise in inhibiting specific kinases involved in cell signaling pathways crucial for cancer progression. For instance, studies have indicated that related compounds can selectively inhibit CDK6 and CDK4 kinases . This selectivity could position 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)benzaldehyde as a candidate for targeted cancer therapies.

Case Study 1: Anticancer Activity in Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yL)benzaldehyde resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest at G1 phase |

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results indicate moderate antimicrobial activity compared to standard antibiotics.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and what key reaction conditions are required?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated benzaldehyde precursor (e.g., 2-chloro-5-bromobenzaldehyde) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key conditions include anhydrous solvents (e.g., THF or DMSO), inert atmosphere (N₂/Ar), and reflux at 80–100°C for 12–24 hours . Post-reaction purification involves column chromatography or recrystallization, with purity confirmed by GC (>95.0%) .

- Critical Parameters : Catalyst loading (1–5 mol%), stoichiometric ratios (1:1.2 boronate:halide), and rigorous exclusion of moisture .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Characterization Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, boronate peaks at 1.3 ppm for pinacol methyl groups) .

- GC-MS/HPLC : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials) .

- Elemental Analysis : Validate empirical formula (C₁₃H₁₅BClO₃) .

Q. What are the critical safety precautions when handling this boronate ester in laboratory settings?

- Safety Protocols :

- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Perform reactions in fume hoods due to volatile solvents (e.g., THF) .

- Waste Management: Segregate boron-containing waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronic ester precursor?

- Optimization Strategies :

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for enhanced activity in aqueous conditions .

- Solvent Systems : Mixed solvents (e.g., DME/H₂O) improve solubility and reaction rates .

- Temperature Control : Lower temperatures (50–60°C) reduce side reactions while maintaining efficiency .

- Scale-Up : Transition from batch to continuous flow reactors to improve yield and reproducibility .

Q. What strategies are effective in resolving contradictory data regarding the compound's stability under varying storage conditions?

- Controlled Stability Studies :

- Hydrolysis Analysis : Monitor degradation via ¹H NMR by tracking aldehyde proton shifts in D₂O over time .

- Temperature Trials : Compare decomposition rates at 25°C vs. 4°C; cold storage significantly reduces boronate ester hydrolysis .

Q. How can mechanistic studies explain unexpected byproduct formation during its participation in nucleophilic aromatic substitution?

- Mechanistic Probes :

- Isotopic Labeling : Introduce deuterium at the aldehyde group to track regioselectivity in substitution reactions .

- DFT Calculations : Simulate reaction pathways to identify intermediates (e.g., Meisenheimer complexes) .

- Byproduct Mitigation : Adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize dehalogenation or dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.